molecular formula C11H11F2NO2 B12933994 (S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid

(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B12933994
M. Wt: 227.21 g/mol
InChI Key: WYLREYXMGITHES-JTQLQIEISA-N
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Description

(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety with two fluorine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to ensure consistent quality and yield. The process would also need to address the safe handling and disposal of fluorinating agents, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid
  • 5-Fluoro-2-(pyrrolidin-2-yl)benzoic acid
  • 2-(Pyrrolidin-2-yl)benzoic acid

Uniqueness

(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

4,5-difluoro-2-[(2S)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H11F2NO2/c12-8-4-6(10-2-1-3-14-10)7(11(15)16)5-9(8)13/h4-5,10,14H,1-3H2,(H,15,16)/t10-/m0/s1

InChI Key

WYLREYXMGITHES-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2C(=O)O)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2C(=O)O)F)F

Origin of Product

United States

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